Target Engagement Co-Crystallization (PDB 7FOX)
The meta-substituted 3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (VI8) was successfully co-crystallized with the Aar2/RNaseH complex, confirming a specific and ordered binding pose within a protein-protein interaction site [1]. This provides direct, high-resolution structural evidence of target engagement. In stark contrast, the regioisomeric 2-[(pyridin-3-ylmethyl)amino]benzoic acid exhibits negligible biochemical activity against a separate target, GSK-3β, with an EC50 > 300 µM, demonstrating a profound loss of function with a simple positional shift [2]. This validates that the meta-arrangement is a critical determinant of binding competence.
| Evidence Dimension | Target Engagement / Structural Validation |
|---|---|
| Target Compound Data | Co-crystal structure with Aar2/RNaseH complex (PDB ID: 7FOX) [1] |
| Comparator Or Baseline | 2-[(pyridin-3-ylmethyl)amino]benzoic acid (ortho-isomer): EC50 > 300,000 nM against GSK-3β [2] |
| Quantified Difference | Target Compound: Validated binding pose. Comparator: >1000-fold loss in potency (biochemical EC50). |
| Conditions | X-ray crystallography (7FOX); GSK-3β kinase inhibition assay (BindingDB, PubChem AID 434954). |
Why This Matters
Procuring the incorrect isomer based on price or availability would derail a fragment-based campaign, wasting resources on a compound with no validated binding mode and demonstrably weak target engagement.
- [1] RCSB Protein Data Bank. 7FOX: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P08E08 (VI8). Deposited: 2022-08-26. View Source
- [2] BindingDB. BDBM69615: 2-(3-pyridinylmethylamino)benzoic acid. EC50 > 3.00E+5 nM for Glycogen synthase kinase-3 beta (Human). Data curated from PubChem BioAssay AID 434954. View Source
